molecular formula C21H16N2O B2450017 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-30-2

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2450017
CAS No.: 861208-30-2
M. Wt: 312.372
InChI Key: NBEFLMLNIZMKQH-UHFFFAOYSA-N
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Description

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS 144464-54-0) is a benzochromene derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a fused naphthalene core substituted with a 4-methylphenyl ring and functionalized with both amino and cyano groups, which contribute to its unique physicochemical properties and research value . Benzochromene scaffolds are recognized for their diverse biological activities . Specifically, 4H-benzo[h]chromene derivatives have been extensively investigated for their potent cytotoxic and anticancer properties . These compounds can act as tumor vascular-disrupting agents and have been shown to induce cell cycle arrest, particularly in the G2/M phases, leading to apoptosis in various human cancer cell lines . The structural motif of 2-amino-4H-chromene-3-carbonitrile is a key building block for developing potential therapeutic agents, with research indicating promising growth inhibitory activity against several cancer cell lines . The molecular structure of related compounds has been confirmed by X-ray crystallography, revealing details such as the dihedral angles between ring systems and the envelope conformation of the heterocyclic pyran ring . In the crystal lattice, molecules are often linked via N–H···N and N–H···O hydrogen bonds, forming inversion dimers and chains that propagate through the lattice . Synthesis is typically achieved via multicomponent reactions, which are efficient and can be adapted to green chemistry principles such as solvent-free conditions or the use of water . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-13-6-8-14(9-7-13)20-17-10-15-4-2-3-5-16(15)11-19(17)24-21(23)18(20)12-22/h2-11,20H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEFLMLNIZMKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the reaction of a phenolic component, an aldehyde, and malononitrile in the presence of a catalyst. For instance, a green synthesis approach utilizes 1,5,7-triazabicyclo-[4,4,0]-dec-1-ene functionalized mesoporous silica nanoparticles as a catalyst in aqueous media at room temperature . This method is advantageous due to its short reaction times, high yields, and environmentally benign conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo[g]chromene compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : The presence of the amino and cyano groups in the structure allows for modifications that can enhance anticancer properties. Research indicates that similar compounds have been studied for their potential in treating various cancer types due to their ability to induce apoptosis in cancer cells .

Analytical Chemistry

The compound has been utilized in the development of optical immunoassays:

  • Quantification of Botulinum Neurotoxin Type F : The compound was used to create a probe linked to antibodies through specific coupling reactions, allowing for sensitive detection of neurotoxins in food safety applications.

Material Science

The unique structural features of 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile allow it to be explored in the development of new materials:

  • Fluorescent Materials : Its chromophoric nature makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation can be harnessed for display technologies .

Case Study 1: Antimicrobial Screening

A study conducted on a series of benzo[g]chromene derivatives, including 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile, assessed their antimicrobial efficacy against various pathogens. The results indicated an inhibition zone ranging from 16–26 mm against selected bacterial strains, demonstrating its potential as an antimicrobial agent .

Case Study 2: Optical Immunoassay Development

Research focused on the use of this compound in creating an optical immunoassay for botulinum neurotoxin detection showcased its application in food safety testing. The assay exhibited high sensitivity and specificity, proving the compound's utility in analytical applications.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is related to the disruption of tubulin polymerization, which blocks cell division during the metaphase stage . This mechanism is crucial for its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile stands out due to its unique structural configuration, which imparts distinct chemical and biological properties

Biological Activity

2-Amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile (CAS No. 144464-54-0) is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile is C21H16N2OC_{21}H_{16}N_{2}O with a molecular weight of 312.37 g/mol. The compound features a chromene backbone substituted with an amino group and a methylphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of chromene derivatives, including 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile, as effective anticancer agents.

The mechanism primarily involves the induction of apoptosis in cancer cells through various pathways:

  • Tubulin Inhibition : Compounds in this class have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : The activation of caspases is a hallmark of programmed cell death, and studies have demonstrated that these compounds can trigger caspase-mediated apoptosis .

Case Study Data

A study evaluated the cytotoxic effects of various chromene derivatives against several cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer). The results indicated that compounds exhibited IC50 values less than 30 µg/mL, with some derivatives showing enhanced potency compared to standard drugs like etoposide .

CompoundCell LineIC50 (µg/mL)Comparison with Etoposide
2-Amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrileMDA-MB-231<30Comparable
6-bromo derivativeMDA-MB-2313.46More potent

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Chromene derivatives have demonstrated significant activity against various pathogens.

The antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of vital metabolic processes within the cells.

Research Findings

In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that these compounds could be developed further as novel antimicrobial agents.

Other Biological Activities

Beyond anticancer and antimicrobial properties, chromene derivatives have been noted for other pharmacological effects:

  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Q & A

Q. Table 1: Crystallographic Parameters

Parameter (4-Methylphenyl) (4-Fluorophenyl)
Space GroupP1P21/c
a (Å)6.383312.6336
b (Å)10.600911.9333
c (Å)13.091512.0471
β (°)108.823113.581
Dihedral Angle (°)86.0889.5

Q. Table 2: Biological Activity of Derivatives

SubstituentActivity (IC₅₀/MIC)Target PathwayReference
4-NO₂1.2 µM (Antitumor)Microtubule Inhibition
4-F8 µg/mL (Antimicrobial)Cell Membrane Disruption
4-CH₃15 µg/mL (Antimicrobial)DNA Gyrase Binding

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